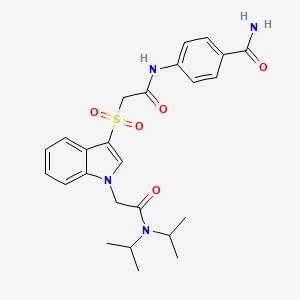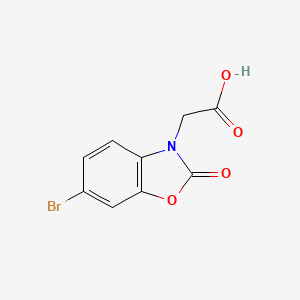
N-(4-chloro-2-methylphenyl)-2-methylsulfanylpyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chloro-2-methylphenyl)-2-methylsulfanylpyridine-3-carboxamide, also known as CMSP, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has shown promise in its mechanism of action, biochemical and physiological effects, and potential future directions for research.
Mecanismo De Acción
The mechanism of action of N-(4-chloro-2-methylphenyl)-2-methylsulfanylpyridine-3-carboxamide is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in inflammation and cancer cell growth. Specifically, N-(4-chloro-2-methylphenyl)-2-methylsulfanylpyridine-3-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators, and histone deacetylases (HDACs), enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
N-(4-chloro-2-methylphenyl)-2-methylsulfanylpyridine-3-carboxamide has been shown to have anti-inflammatory and analgesic effects in animal models of inflammation and pain. It has also been shown to inhibit the growth of cancer cells in vitro and in animal models. Additionally, N-(4-chloro-2-methylphenyl)-2-methylsulfanylpyridine-3-carboxamide has been shown to have neuroprotective effects in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-chloro-2-methylphenyl)-2-methylsulfanylpyridine-3-carboxamide in scientific research is its potential to inhibit the activity of enzymes involved in inflammation, cancer cell growth, and neurodegeneration. Additionally, N-(4-chloro-2-methylphenyl)-2-methylsulfanylpyridine-3-carboxamide has been synthesized using various methods, allowing for optimization of yield. However, one limitation of using N-(4-chloro-2-methylphenyl)-2-methylsulfanylpyridine-3-carboxamide is its limited availability and high cost, which may hinder its widespread use in scientific research.
Direcciones Futuras
There are several potential future directions for research involving N-(4-chloro-2-methylphenyl)-2-methylsulfanylpyridine-3-carboxamide. One direction is to further investigate its anti-inflammatory and analgesic effects in animal models of inflammation and pain, with the goal of developing new therapies for inflammatory diseases and chronic pain. Another direction is to investigate its potential as an anti-cancer agent, with the goal of developing new therapies for cancer. Additionally, further research is needed to fully understand the mechanism of action of N-(4-chloro-2-methylphenyl)-2-methylsulfanylpyridine-3-carboxamide and its potential use in treating neurodegenerative diseases.
Métodos De Síntesis
The synthesis of N-(4-chloro-2-methylphenyl)-2-methylsulfanylpyridine-3-carboxamide has been achieved using different methods, including the reaction of 4-chloro-2-methylphenylamine with 2-methylsulfanylpyridine-3-carboxylic acid in the presence of coupling reagents. Another method involves the reaction of 2-methylsulfanylpyridine-3-carboxylic acid with 4-chloro-2-methylphenyl isocyanate in the presence of a base. These methods have yielded varying amounts of N-(4-chloro-2-methylphenyl)-2-methylsulfanylpyridine-3-carboxamide and have been optimized for maximum yield.
Aplicaciones Científicas De Investigación
N-(4-chloro-2-methylphenyl)-2-methylsulfanylpyridine-3-carboxamide has been studied for its potential use in scientific research. It has been shown to have anti-inflammatory and analgesic effects in animal models of inflammation and pain. N-(4-chloro-2-methylphenyl)-2-methylsulfanylpyridine-3-carboxamide has also been studied for its potential use as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, N-(4-chloro-2-methylphenyl)-2-methylsulfanylpyridine-3-carboxamide has been studied for its potential use in treating neurodegenerative diseases, as it has been shown to have neuroprotective effects in animal models of Alzheimer's disease.
Propiedades
IUPAC Name |
N-(4-chloro-2-methylphenyl)-2-methylsulfanylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2OS/c1-9-8-10(15)5-6-12(9)17-13(18)11-4-3-7-16-14(11)19-2/h3-8H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFCNIFFOOODOHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)C2=C(N=CC=C2)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2-methylphenyl)-2-methylsulfanylpyridine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

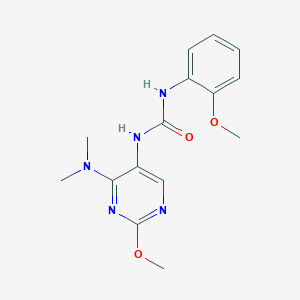
![2-{[3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2499561.png)
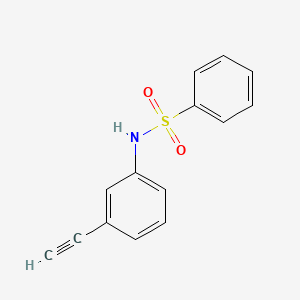
![7-Fluoro-2-methyl-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2499567.png)
![2-(4,6-Dimethylpyrimidin-2-yl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B2499569.png)
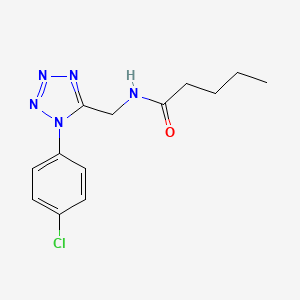
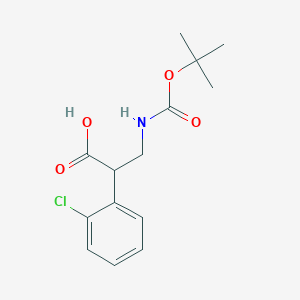
![Cyclohexyl-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2499574.png)

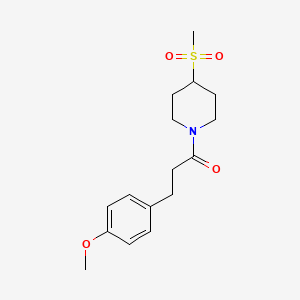
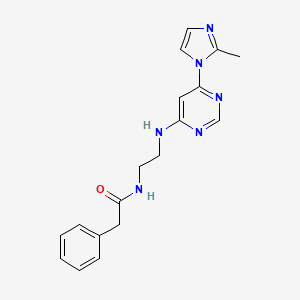
![2-amino-3-(4-methylbenzoyl)-4H,5H,7H-6lambda6-thieno[2,3-c]thiopyran-6,6-dione](/img/structure/B2499579.png)
